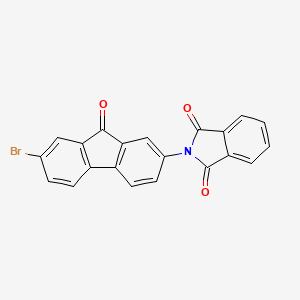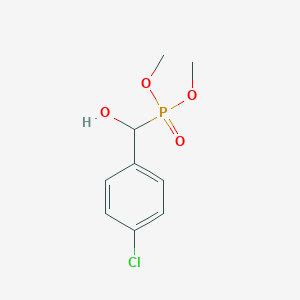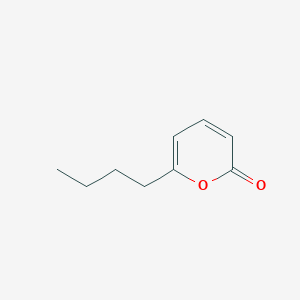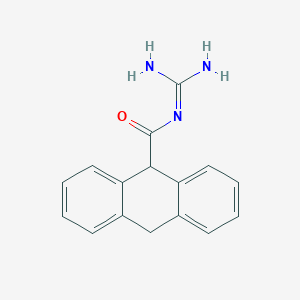
n-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diaminomethylidene group attached to a 9,10-dihydroanthracene-9-carboxamide backbone, making it a versatile molecule for numerous applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide typically involves the reaction of 9,10-dihydroanthracene-9-carboxylic acid with diaminomethylidene reagents under controlled conditions. One common method includes the use of alkyl cyanoacetates in the presence of substituted aryl or heteryl amines . The reaction is often carried out in a solvent-free environment or with minimal solvent to enhance yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
Setmelanotide: An agonist of the melanocortin 4 receptor, used in the treatment of obesity.
Uniqueness
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propiedades
Número CAS |
5455-99-2 |
|---|---|
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide |
InChI |
InChI=1S/C16H15N3O/c17-16(18)19-15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H4,17,18,19,20) |
Clave InChI |
HJVDVMAWAFYUHI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


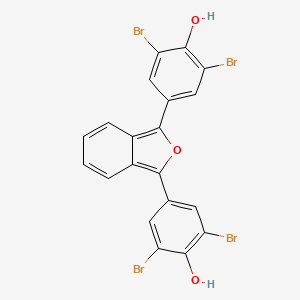
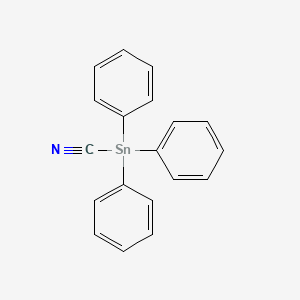
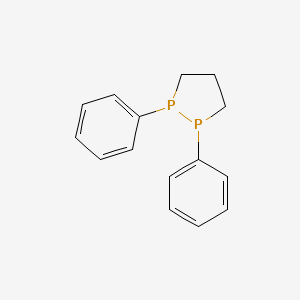
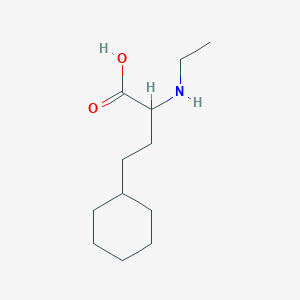
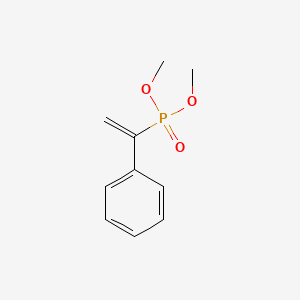
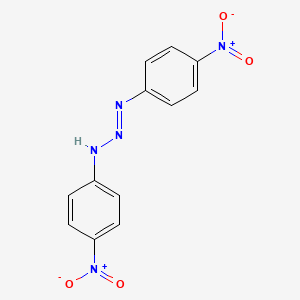
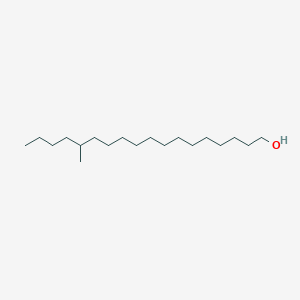
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
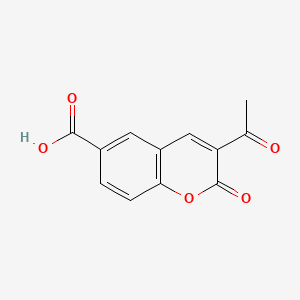

![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
